molecular formula C14H14FNO2 B1441357 Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate CAS No. 1313712-14-9

Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate

Cat. No. B1441357
M. Wt: 247.26 g/mol
InChI Key: XUICAJMFKIEYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound12. However, it appears to be related to “4-Fluorophenethyl alcohol”, a compound that has been used in the synthesis of other chemicals13.



Synthesis Analysis

The synthesis of “Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate” is not explicitly detailed in the available resources. However, “4-Fluorophenethyl alcohol” has been used to prepare 1-fluoro-4-(2-iodoethyl)benzene4. Other related compounds, such as phenethylamine-based urea derivatives bearing fluoro, methoxy, and methyl groups, have been synthesized and studied for their biological activities5.



Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate” is not directly available. However, the related compound “4-Fluorophenethyl alcohol” has a linear formula of FC6H4CH2CH2OH1.



Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate” are not provided in the available resources. However, related compounds such as “4-Fluorophenethyl alcohol” have been used in the synthesis of other chemicals4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate” are not directly available. However, the related compound “4-Fluorophenethyl alcohol” has a density of 1.121 g/mL at 25 °C and a refractive index of 1.50716.


Scientific Research Applications

  • Anticancer and Antioxidant Agents

    • Field : Medicinal Chemistry
    • Application : These compounds have been used as anticancer and antioxidant agents .
    • Method : The study involved the synthesis of phenethylamine-based urea derivatives bearing fluoro, methoxy, and methyl groups. The cytotoxicity and toxicity profiles of these novel urea derivatives were tested on HeLa (human cervical cancer), A549 (non-small cell lung carcinoma), and HDF (human dermal fibroblast) cell lines .
    • Results : The results revealed that 1,3-bis (4-methylphenethyl)urea was up to eightfold more potent than cisplatin against HeLa cell line and also displayed very low toxic effect on HDF cell line compared to cisplatin .
  • Neurotransmission and Neuromodulation

    • Field : Neurochemistry
    • Application : Unsymmetrical urea derivatives have been reported to play a significant role in neurotransmission and neuromodulation .
    • Method : The study involved the synthesis of unsymmetrical phenethylamine based urea derivatives in aqueous conditions .
    • Results : The study disclosed the first examples of unsymmetrical phenethylamine based urea derivatives .

Safety And Hazards

The safety and hazards of “Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate” are not directly available. However, the related compound “4-Fluorophenethyl alcohol” is classified as a combustible liquid and can cause skin and eye irritation7.


Future Directions

The future directions for “Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate” are not directly available. However, related compounds such as phenethylamine-based urea derivatives are being studied for their potential as anticancer and antioxidant agents5.


properties

IUPAC Name

methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-18-14(17)13-9-16-8-11(13)5-2-10-3-6-12(15)7-4-10/h3-4,6-9,16H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUICAJMFKIEYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724397
Record name Methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate

CAS RN

1313712-14-9
Record name Methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.